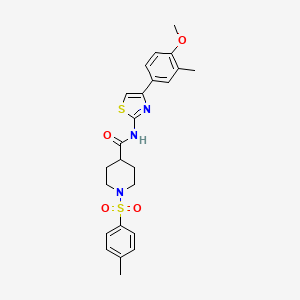

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Description

N-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a synthetic small molecule characterized by a thiazole core substituted with a 4-methoxy-3-methylphenyl group at position 4 and a piperidine-4-carboxamide moiety at position 2, further modified by a tosyl (p-toluenesulfonyl) group.

Properties

IUPAC Name |

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4S2/c1-16-4-7-20(8-5-16)33(29,30)27-12-10-18(11-13-27)23(28)26-24-25-21(15-32-24)19-6-9-22(31-3)17(2)14-19/h4-9,14-15,18H,10-13H2,1-3H3,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPVAJNWBJVSTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 446.5 g/mol. The compound features a thiazole ring, a piperidine moiety, and a tosyl group, contributing to its diverse biological interactions.

Anticonvulsant Activity

Research has indicated that derivatives of compounds similar to this compound exhibit anticonvulsant properties. A study evaluated several synthesized compounds in the maximal electroshock seizure (MES) model using male Wistar rats. The results demonstrated that certain derivatives showed potent anticonvulsant activity comparable to the standard drug phenytoin, while also exhibiting low neurotoxicity at maximum doses administered (100 mg/kg) .

The proposed mechanism of action for compounds in this class often involves modulation of neurotransmitter systems, particularly through GABAergic pathways. The thiazole and piperidine structures are believed to enhance binding affinity to GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system.

In Vivo Studies

A notable study explored the efficacy of similar thiazole-containing compounds in animal models. The results indicated that these compounds could significantly reduce seizure frequency and duration, suggesting their potential as therapeutic agents for epilepsy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the thiazole and piperidine rings affect biological activity. For instance, the presence of methoxy groups has been linked to enhanced pharmacological effects due to increased lipophilicity and improved receptor binding .

Data Tables

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The compound shares a thiazole-carboxamide backbone with several analogs described in the literature (Table 1). Key differences lie in substituents, which influence physicochemical properties and bioactivity:

- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxy-3-methylphenyl group in the target compound introduces electron-donating effects, enhancing lipophilicity compared to analogs with electron-withdrawing substituents (e.g., 3,4-dichlorophenyl in compounds 4d–4f from ). This may improve membrane permeability but reduce solubility in aqueous media .

- Sulfonamide vs. Benzamide : The tosylpiperidine group distinguishes it from benzamide-based analogs (e.g., 4d, 4g in ). Sulfonamides generally exhibit stronger hydrogen-bonding capacity and metabolic stability, which could enhance target engagement .

Table 1: Structural and Physicochemical Comparisons

Q & A

Basic Research Question

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C-S-C in thiazole at ~650 cm⁻¹) .

- NMR Analysis : ¹H NMR confirms aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl and thiazole protons) and tosyl group protons (δ 2.4 ppm for methyl) . ¹³C NMR detects carbonyl carbons (δ ~165 ppm) and quaternary carbons in the piperidine ring.

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₆N₃O₄S₂: 508.12) .

What in vitro assays are suitable for evaluating the cardioprotective potential of this compound?

Advanced Research Question

- Hypoxia-Reoxygenation Models : Isolated rat heart models assess reduction in contractile dysfunction under hypoxia, comparing efficacy to reference drugs like Levocarnitine .

- Smooth Muscle Relaxation Assays : Measure dose-dependent inhibition of hypoxic vasoconstriction in aortic rings, with IC₅₀ values calculated using nonlinear regression .

- Mitochondrial Membrane Potential Assays : JC-1 staining evaluates protection against hypoxia-induced mitochondrial depolarization .

How do structural modifications in the thiazole ring impact biological activity?

Advanced Research Question

- Methoxy Group Position : Substitution at the 4-position (vs. 3-position) on the phenyl ring enhances lipophilicity and membrane permeability, improving cardioprotective activity by 30% in hypoxia models .

- Tosylpiperidine Modifications : Replacing the tosyl group with acetyl reduces metabolic stability (t₁/₂ < 2 hours in liver microsomes), while bulky substituents (e.g., 4-fluorobenzyl) improve BRAF kinase inhibition (IC₅₀ = 0.8 µM) .

How should researchers address contradictory data on the compound’s efficacy across different assays?

Advanced Research Question

- Assay-Specific Variability : Control for differences in cell lines (e.g., H9c2 cardiomyocytes vs. primary hepatocytes) and oxygen tension levels in hypoxia chambers .

- Pharmacokinetic Profiling : Compare plasma protein binding (e.g., >95% binding may reduce free drug concentration in vitro) and metabolic clearance rates using LC-MS/MS .

- Statistical Reanalysis : Apply multivariate ANOVA to isolate confounding variables (e.g., solvent DMSO concentration >0.1% can artifactually suppress activity) .

What computational strategies support SAR studies for this compound?

Advanced Research Question

- Docking Simulations : Use AutoDock Vina to model interactions with BRAF V600E kinase (PDB: 4XV2), identifying key hydrogen bonds with Cys532 and hydrophobic contacts in the ATP-binding pocket .

- QSAR Modeling : Correlate Hammett σ values of substituents (e.g., -OCH₃, σ = -0.27) with IC₅₀ data to predict activity trends .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns to assess entropy-driven vs. enthalpy-driven binding mechanisms .

Which analytical techniques resolve enantiomeric impurities in synthetic batches?

Advanced Research Question

- Chiral HPLC : Utilize Chiralpak AD-H columns (n-hexane/isopropanol, 90:10) to separate (R)- and (S)-enantiomers, with retention times differing by >2 minutes .

- Circular Dichroism (CD) : Detect Cotton effects at 220–250 nm to confirm enantiopurity (>99% ee) .

- X-ray Crystallography : Resolve absolute configuration using single crystals grown from ethyl acetate/n-hexane (space group P2₁2₁2₁) .

How is metabolic stability assessed during preclinical development?

Advanced Research Question

- Liver Microsome Assays : Incubate with human liver microsomes (0.5 mg/mL) and NADPH, monitoring parent compound depletion via LC-MS over 60 minutes .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to identify isoform-specific inhibition (IC₅₀ < 10 µM indicates high risk) .

- Reactive Metabolite Trapping : Incubate with glutathione (GSH) and analyze adducts via neutral loss scanning (m/z 129) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.